molecular formula C17H13FN2O2S B10915448 (5E)-5-(2-fluorobenzylidene)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one

(5E)-5-(2-fluorobenzylidene)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B10915448
M. Wt: 328.4 g/mol
InChI Key: FXJDRMWNSZKKST-JLHYYAGUSA-N
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Description

5-[(E)-1-(2-Fluorophenyl)methylidene]-3-(2-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one is a heterocyclic compound that contains both fluorophenyl and methoxyphenyl groups. This compound is of interest due to its potential biological activities and its unique structural features, which make it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(2-Fluorophenyl)methylidene]-3-(2-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide derivatives. The reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(2-Fluorophenyl)methylidene]-3-(2-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-[(E)-1-(2-Fluorophenyl)methylidene]-3-(2-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(2-Fluorophenyl)methylidene]-3-(2-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(E)-(4-Fluorophenyl)methylidene]-2-thioxo-4H-imidazol-4-one
  • 3-(2-Methoxyphenyl)-2-thioxo-4H-imidazol-4-one
  • 5-[(E)-(2,5-Dimethoxyphenyl)methylidene]-2-thioxo-4H-imidazol-4-one

Uniqueness

5-[(E)-1-(2-Fluorophenyl)methylidene]-3-(2-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C17H13FN2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

(5E)-5-[(2-fluorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H13FN2O2S/c1-22-15-9-5-4-8-14(15)20-16(21)13(19-17(20)23)10-11-6-2-3-7-12(11)18/h2-10H,1H3,(H,19,23)/b13-10+

InChI Key

FXJDRMWNSZKKST-JLHYYAGUSA-N

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CC=C3F)/NC2=S

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3F)NC2=S

Origin of Product

United States

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